molecular formula C7H14O3Si B8709589 2-Trimethoxysilyl-1,3-butadiene CAS No. 93830-52-5

2-Trimethoxysilyl-1,3-butadiene

Cat. No. B8709589
CAS RN: 93830-52-5
M. Wt: 174.27 g/mol
InChI Key: HWCCZVRBWGLIGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Trimethoxysilyl-1,3-butadiene is a useful research compound. Its molecular formula is C7H14O3Si and its molecular weight is 174.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Trimethoxysilyl-1,3-butadiene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Trimethoxysilyl-1,3-butadiene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

93830-52-5

Product Name

2-Trimethoxysilyl-1,3-butadiene

Molecular Formula

C7H14O3Si

Molecular Weight

174.27 g/mol

IUPAC Name

buta-1,3-dien-2-yl(trimethoxy)silane

InChI

InChI=1S/C7H14O3Si/c1-6-7(2)11(8-3,9-4)10-5/h6H,1-2H2,3-5H3

InChI Key

HWCCZVRBWGLIGI-UHFFFAOYSA-N

Canonical SMILES

CO[Si](C(=C)C=C)(OC)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4.1 ml of the tetrahydrofuran solution of magnesium 2-(1,3-butadienyl)chloride and 6 ml of dried tetrahydrofuran were charged into a reactor in the stream of argon. Subsequently, the reactor was cooled down to 0° C., followed by gentle dropping of 1.2 ml (8 mmols) of tetramethoxysilane. While the reaction temperature was kept at 0° C., the reaction was continued for 30 minutes. After completion of the reaction, the solvent was distilled off to obtain 2-(trimethoxy)silyl-1,3-butadiene (yield: 65%).
Quantity
1.2 mL
Type
reactant
Reaction Step One
[Compound]
Name
magnesium 2-(1,3-butadienyl)chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
4.1 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Four grams (41×1.5 mmols) of Zn powder and 15 ml of THF were added, under agitation, to 10 g (41 mmols) of the 1,4-dichloro-2-(trimethoxy)silyl-2-butene obtained by the above procedure. The mixed solution was heated and refluxed for 1 hour and then cooled down to room temperature, followed by adding 30 ml of dried pentane. The resulting ZnCl2 was removed by filtration and the solvent was distilled off under reduced pressure, followed by vacuum distillation to obtain 5.0 g of 2-(trimethoxy) silyl-1,3-butadiene.
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
1,4-dichloro-2-(trimethoxy)silyl-2-butene
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 mmol
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of 8.7 g (46 mmols of crude product) of 2-(trichloro)silyl-1,3-butadiene and 10 ml of THF was cooled down to -10° C., into which was gently dropped a mixture of 8.3 ml (46×31.5 mmols) of CH3OH and 28.9 ml (46×3×1.5 mmols) of (C2H5)3N while agitating. Thereafter, the mixture was agitated at room temperature for further 30 minutes, followed by adding 30 ml of (C2H5)2O. The resulting (C2H5)3N.HCl was removed by filtration and the solvent was distilled off under reduced pressure, followed by vacuum distillation to obtain 6.1 g of 2-(trimethoxy)silyl-1,3-butadiene. Yield: 75%.
Quantity
8.7 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
8.3 mL
Type
reactant
Reaction Step Two
Quantity
28.9 mL
Type
catalyst
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three

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